molecular formula C16H33NO6 B1676160 Mega-9 CAS No. 85261-19-4

Mega-9

Cat. No.: B1676160
CAS No.: 85261-19-4
M. Wt: 335.44 g/mol
InChI Key: GCRLIVCNZWDCDE-SJXGUFTOSA-N
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Mechanism of Action

Target of Action

Mega-9, also known as Nonanoyl-N-methylglucamide, is primarily used to solubilize membrane proteins . These proteins are the primary targets of this compound. Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell-cell interaction .

Mode of Action

This compound interacts with membrane proteins by embedding itself into the lipid bilayer of the cell membrane, thereby solubilizing the proteins . This interaction disrupts the hydrophobic interactions that keep the proteins within the lipid bilayer, allowing the proteins to be extracted into the aqueous solution .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein extraction and reconstitution process. By solubilizing membrane proteins, this compound facilitates the study of these proteins in isolation from the cell . For example, it has been used to solubilize the melibiose transport carrier from E. coli membranes and reconstitute it into liposomes .

Pharmacokinetics

The compound’s ADME properties would be largely determined by its nonionic nature and its interactions with biological membranes .

Result of Action

The primary result of this compound’s action is the solubilization of membrane proteins, allowing them to be studied in isolation . This can provide valuable insights into the function of these proteins and their role in various biological processes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and salt conditions. For example, it has a critical micelle concentration (CMC) of 20 mM under no-salt conditions and CMCs ranging from 2 to 17.1 mM under high and low salt conditions for a variety of salts . These factors can affect the efficacy and stability of this compound in solubilizing membrane proteins .

Biochemical Analysis

Biochemical Properties

Mega-9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to reconstitute proteins into liposomes . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been used to study its effects on the oligomerization of Bacillus thuringiensis Cry4Ba toxin . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

MEGA-9 is synthesized through the reaction of nonanoic acid with N-methylglucamine. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

MEGA-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MEGA-9 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MEGA-9 is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing a wide range of membrane proteins. Its critical micelle concentration is lower compared to other similar compounds, which enhances its efficiency in protein extraction .

Properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRLIVCNZWDCDE-SJXGUFTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005752
Record name 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85261-19-4
Record name Nonanoyl-N-methylglucamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85261-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoyl-N-methylglucamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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